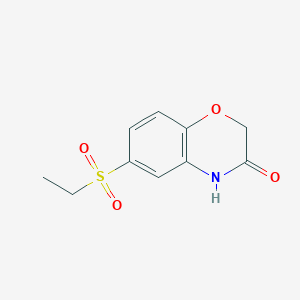

6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one

Description

Properties

IUPAC Name |

6-ethylsulfonyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4S/c1-2-16(13,14)7-3-4-9-8(5-7)11-10(12)6-15-9/h3-5H,2,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBHSYOAMTZTBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC2=C(C=C1)OCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301254744 | |

| Record name | 6-(Ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301254744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874774-43-3 | |

| Record name | 6-(Ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874774-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301254744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one

This guide provides a comprehensive overview of a plausible and robust synthetic route to 6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented with a focus on the underlying chemical principles, causality behind experimental choices, and detailed, actionable protocols. The benzoxazinone core is a privileged scaffold in numerous biologically active molecules, exhibiting a wide range of pharmacological activities.[1][2] The ethylsulfonyl substituent at the 6-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.

I. Strategic Approach to the Synthesis

The synthesis of this compound can be logically approached through a two-stage process. The first stage focuses on the construction of the key substituted aminophenol intermediate, followed by the second stage of forming the benzoxazinone ring.

Figure 1: A high-level overview of the two-stage synthetic strategy.

This retrosynthetic analysis breaks down the target molecule into readily accessible precursors. The core of this strategy lies in the careful construction of 2-amino-5-(ethylsulfonyl)phenol, which possesses the necessary functional groups in the correct orientation for the subsequent cyclization.

II. Synthesis of the Key Intermediate: 2-Amino-5-(ethylsulfonyl)phenol

The preparation of 2-amino-5-(ethylsulfonyl)phenol is a critical precursor to the final product. A plausible synthetic route starts from a commercially available substituted aniline and proceeds through nitration, hydrolysis, and reduction steps. A similar strategy has been reported for the synthesis of 2-amino-4-(ethylsulfonyl)phenol.[3][4]

A. Proposed Synthetic Pathway

Figure 2: A plausible reaction sequence for the synthesis of 2-amino-5-(ethylsulfonyl)phenol.

B. Detailed Experimental Protocol

Step 1: Synthesis of 4'-Ethylacetanilide

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-ethylaniline (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath and slowly add acetic anhydride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry to yield 4'-ethylacetanilide.

Step 2: Synthesis of 2-Amino-5-(ethylsulfonyl)phenol

A multi-step process is required here, starting with the chlorosulfonation of 4'-ethylacetanilide, followed by reduction, alkylation, oxidation, and final deprotection/hydrolysis. A similar multi-step synthesis is described for related compounds.[5]

Note: This is a challenging synthesis, and an alternative could be the direct sulfonation of a protected aminophenol, followed by reduction and alkylation. The choice of route will depend on the availability of starting materials and the desired scale.

An alternative and potentially more direct route to a similar key intermediate, 2-amino-4-(ethylsulfonyl)phenol, involves the nitration of 4-chlorobenzene ethyl sulfide, followed by oxidation and subsequent reduction of the nitro group and displacement of the chloro group.[3][4] This highlights that multiple synthetic strategies can be employed to access the crucial aminophenol intermediate.

III. Benzoxazinone Ring Formation

With the key intermediate, 2-amino-5-(ethylsulfonyl)phenol, in hand, the final stage is the formation of the 1,4-benzoxazin-3(4H)-one ring. This is typically achieved by reaction with a two-carbon electrophile, such as chloroacetyl chloride or ethyl chloroacetate, followed by intramolecular cyclization.[6][7][8]

A. Reaction Mechanism

The reaction proceeds via an initial N-acylation of the aminophenol with chloroacetyl chloride. The resulting intermediate, a 2-chloro-N-(hydroxyphenyl)acetamide derivative, then undergoes an intramolecular Williamson ether synthesis, where the phenoxide attacks the carbon bearing the chlorine, to form the heterocyclic ring. The use of a base is crucial for both the initial acylation (to neutralize the HCl byproduct) and the final cyclization (to deprotonate the phenol).

Figure 3: The general mechanism for the formation of the benzoxazinone ring.

B. Detailed Experimental Protocol

-

To a stirred solution of 2-amino-5-(ethylsulfonyl)phenol (1.0 eq) and a suitable base, such as sodium bicarbonate or potassium carbonate (2.0-2.5 eq), in an appropriate solvent (e.g., chloroform, DMF, or acetone), slowly add chloroacetyl chloride (1.1 eq) at 0-5 °C.[7][8]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.[7]

-

For the cyclization step, the intermediate can be isolated first, or the reaction can proceed in a one-pot fashion. If isolating, the crude chloroacetamide derivative is then treated with a base (e.g., NaOH or K2CO3) in a solvent like DMF and may require heating to facilitate the ring closure.[6][8]

-

Upon completion of the reaction, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Table 1: Summary of Reagents and Conditions for Benzoxazinone Formation

| Step | Reagents | Solvent | Temperature | Key Considerations |

| Acylation | 2-Amino-5-(ethylsulfonyl)phenol, Chloroacetyl chloride, Base (e.g., NaHCO3) | Chloroform | 0 °C to RT | Slow addition of chloroacetyl chloride is crucial to control the exotherm. |

| Cyclization | N-(4-(ethylsulfonyl)-2-hydroxyphenyl)-2-chloroacetamide, Base (e.g., K2CO3) | DMF | RT to Reflux | The choice of base and temperature can influence the reaction rate and yield.[6][8] |

IV. Characterization

The final product and all intermediates should be thoroughly characterized using standard analytical techniques to confirm their identity and purity.

Table 2: Analytical Techniques for Characterization

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), aromatic protons, methylene protons of the oxazinone ring, and the NH proton. |

| ¹³C NMR | Resonances for all unique carbon atoms, including the carbonyl carbon, aromatic carbons, and aliphatic carbons. |

| Mass Spec. | A molecular ion peak corresponding to the calculated mass of C10H11NO4S.[9] |

| IR Spec. | Characteristic absorption bands for the N-H stretch, C=O stretch (amide), and the S=O stretches of the sulfonyl group. |

| Melting Point | A sharp melting point is indicative of high purity. |

V. Conclusion

The synthesis of this compound is a multi-step process that requires careful planning and execution. The key to a successful synthesis lies in the efficient preparation of the 2-amino-5-(ethylsulfonyl)phenol intermediate. The subsequent cyclization to form the benzoxazinone ring is a well-established transformation in heterocyclic chemistry. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to access this and related compounds for further investigation.

References

- Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka | Patsnap.

-

This compound - CAS Common Chemistry. Available at: [Link]

- DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols - Google Patents.

-

Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[5][10]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - NIH. Available at: [Link]

- CN105566182B - A kind of 2 amino 4(Ethylsulfonyl)The synthetic method of phenol - Google Patents.

- CN105566182A - Synthetic method of 2-amino-4-(ethylsulfonyl) phenol - Google Patents.

-

Synthesis of 2H-1,4-benzoxazine-3(4H)-one - PrepChem.com. Available at: [Link]

-

6-Chloro-2H-1,4-benzoxazin-3(4H)-one - PMC - NIH. Available at: [Link]

-

Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC - PubMed Central. Available at: [Link]

-

Pharmacological Profile of Benzoxazines: A Short Review - Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN105566182B - A kind of 2 amino 4ï¼Ethylsulfonylï¼The synthetic method of phenol - Google Patents [patents.google.com]

- 4. CN105566182A - Synthetic method of 2-amino-4-(ethylsulfonyl) phenol - Google Patents [patents.google.com]

- 5. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols - Google Patents [patents.google.com]

mechanism of action of 6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one

An In-depth Technical Guide to the Putative Mechanism of Action of 6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one

A Technical Whitepaper for Drug Development Professionals

Abstract

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3] This technical guide focuses on a specific derivative, this compound, a compound for which the precise mechanism of action has not been extensively elucidated in publicly available literature. This document will synthesize the known biological activities of the broader benzoxazinone class to propose a putative mechanism of action for this specific molecule. Furthermore, we will outline a comprehensive, field-proven experimental workflow to systematically investigate and validate its molecular targets and cellular effects. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this compound and the methodologies required to characterize its pharmacological profile.

Introduction to the 2H-1,4-Benzoxazin-3(4H)-one Scaffold

The 2H-1,4-benzoxazin-3(4H)-one core is a bicyclic heterocyclic system that has garnered significant interest in drug discovery. Its rigid structure, combined with the presence of hydrogen bond donors and acceptors, makes it an attractive scaffold for designing molecules that can interact with a variety of biological targets. Derivatives of this scaffold have been reported to possess a diverse range of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, antifungal, and anticancer activities.[1][2][4] Moreover, modifications to the core structure have led to the development of agents targeting the central nervous system, highlighting the versatility of this chemical class.[5][6][7]

The subject of this guide, this compound, is characterized by the presence of an ethylsulfonyl group at the 6-position of the benzoxazinone ring. The sulfonyl group (-SO2-) is a key functional group in many approved drugs and is known to be a strong hydrogen bond acceptor and can participate in dipole-dipole interactions. Its presence is expected to significantly influence the compound's physicochemical properties and its interaction with biological targets.

Known Mechanisms of Action of Benzoxazinone Derivatives

To propose a putative mechanism for this compound, it is essential to review the established mechanisms of action for structurally related compounds.

Anti-cancer Activity via c-Myc G-quadruplex Stabilization

Certain benzoxazinone derivatives have been shown to exert their anti-cancer effects by targeting the G-quadruplex structure in the promoter region of the c-Myc oncogene.[8] The c-Myc gene is a critical regulator of cell proliferation, and its overexpression is a hallmark of many cancers. The formation of a G-quadruplex structure in its promoter region can inhibit transcription. These benzoxazinone derivatives are believed to bind to and stabilize this G-quadruplex, leading to the downregulation of c-Myc expression and subsequent inhibition of cancer cell growth and migration.[8]

Modulation of Serotonin Receptors and Transporters

A significant body of research has focused on the development of benzoxazinone derivatives as agents for treating neuropsychiatric disorders. These compounds have been found to act as potent antagonists or partial agonists at serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[5] Some derivatives also exhibit dual activity as serotonin reuptake inhibitors, which is a common mechanism for antidepressant medications.[6][7]

Anti-inflammatory and Neuroprotective Effects

Recent studies have highlighted the anti-inflammatory potential of 2H-1,4-benzoxazin-3(4H)-one derivatives, particularly in the context of neuroinflammation.[9] One identified mechanism involves the activation of the Nrf2-HO-1 signaling pathway.[9] This pathway plays a crucial role in the cellular defense against oxidative stress. By activating this pathway, these compounds can reduce the production of reactive oxygen species (ROS) and pro-inflammatory cytokines in microglial cells, suggesting their potential in treating neurodegenerative diseases.[9]

Other Reported Biological Activities

The versatility of the benzoxazinone scaffold is further demonstrated by the diverse range of other reported biological activities:

-

Inhibition of Tyrosine Kinases: Some derivatives have shown inhibitory activity against tyrosine kinases like KDR and ABL, which are implicated in cancer.[1]

-

Antimicrobial and Antifungal Properties: Various benzoxazinone derivatives have been synthesized and evaluated for their efficacy against bacterial and fungal strains.[3][4]

-

Inhibition of Complement C1r Protease: Benzenesulfonamide derivatives of a related benzoxazinone scaffold have been identified as inhibitors of the complement C1r protease, suggesting a role in modulating the complement system.[10]

Putative Mechanism of Action of this compound

Given the presence of the ethylsulfonyl group, a potent hydrogen bond acceptor, and the established activities of the benzoxazinone scaffold, we can hypothesize several putative mechanisms of action for this compound. The ethylsulfonyl moiety is a common feature in drugs targeting enzymes, such as cyclooxygenase-2 (COX-2) inhibitors and carbonic anhydrase inhibitors.

Hypothesis: The primary is likely to be the inhibition of an enzyme or a receptor where the sulfonyl group plays a critical role in binding. Potential targets could include serine proteases, kinases, or G-protein coupled receptors. The anti-inflammatory and anti-cancer activities observed in other benzoxazinone derivatives are plausible therapeutic areas for this compound.

The following diagram illustrates a potential signaling pathway that could be modulated by this compound, drawing inspiration from the known anti-inflammatory effects of related molecules.

Caption: Putative mechanism of action for this compound.

Proposed Experimental Workflow for Mechanism of Action Elucidation

To systematically investigate and validate the , a multi-tiered experimental approach is recommended. This workflow is designed to be a self-validating system, starting with broad screening and progressively narrowing down to specific molecular interactions.

Caption: A four-phase experimental workflow for MOA elucidation.

Phase 1: Broad Phenotypic Screening

The initial step is to understand the compound's cellular effects without a preconceived target bias.

Experimental Protocol: Cell Proliferation Assay (using a panel of cancer cell lines)

-

Cell Culture: Culture a diverse panel of human cancer cell lines (e.g., NCI-60) in their respective recommended media and conditions.

-

Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM). Treat the cells with the compound dilutions and include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours.

-

Viability Assessment: Add a viability reagent (e.g., resazurin or CellTiter-Glo®) and measure the signal (fluorescence or luminescence) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration causing 50% growth inhibition) for each cell line.

Rationale: This experiment will reveal if the compound has cytotoxic or cytostatic effects and if these effects are specific to certain cancer types, providing initial clues about its potential therapeutic area.

Phase 2: Target Identification and Validation

If a consistent and potent cellular phenotype is observed, the next step is to identify the molecular target(s).

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Compound Immobilization: Synthesize an analog of the compound with a linker arm and immobilize it onto chromatography beads (e.g., NHS-activated sepharose).

-

Lysate Preparation: Prepare a protein lysate from a sensitive cell line identified in Phase 1.

-

Affinity Pull-down: Incubate the cell lysate with the compound-immobilized beads. As a control, incubate the lysate with beads that have not been derivatized.

-

Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using LC-MS/MS.

-

Target Validation: Validate the identified targets using techniques like RNAi or CRISPR to confirm that their knockdown phenocopies the effect of the compound.

Rationale: This unbiased approach allows for the identification of proteins that directly bind to the compound, providing strong candidates for its molecular target.

Phase 3: Biochemical and Biophysical Characterization

Once a putative target is validated, the interaction between the compound and the target needs to be characterized in detail.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

-

Protein Expression and Purification: Express and purify the validated target protein.

-

Sample Preparation: Prepare solutions of the purified protein and the compound in a matched buffer.

-

ITC Measurement: Load the protein into the sample cell and the compound into the injection syringe of the ITC instrument. Titrate the compound into the protein solution and measure the heat changes associated with binding.

-

Data Analysis: Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.

Rationale: ITC provides a complete thermodynamic profile of the binding interaction, confirming a direct interaction and quantifying its strength and nature.

Quantitative Data Summary

The following table illustrates how quantitative data from these experiments could be summarized:

| Assay Type | Parameter | Result |

| Cell Proliferation | GI50 (A549 cells) | [Example Value] µM |

| Enzymatic Assay | IC50 (Target X) | [Example Value] µM |

| Binding Assay (ITC) | Kd (Target X) | [Example Value] nM |

Phase 4: In Vivo Model Validation

The final step is to determine if the compound's mechanism of action translates to efficacy in a relevant animal model of disease.

Experimental Protocol: Xenograft Efficacy Study (if anti-cancer activity is confirmed)

-

Animal Model: Implant human tumor cells (from a sensitive cell line) subcutaneously into immunocompromised mice.

-

Treatment: Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups. Administer the compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

-

Efficacy Monitoring: Measure tumor volume and body weight regularly.

-

Pharmacodynamic (PD) Analysis: At the end of the study, collect tumor tissue to measure the levels of a biomarker related to the target's activity to confirm target engagement in vivo.

-

Data Analysis: Compare the tumor growth between the treatment and control groups to assess anti-tumor efficacy.

Rationale: This experiment provides the ultimate validation of the compound's therapeutic potential and links its molecular mechanism to a physiological outcome in a living organism.

Conclusion

While the specific mechanism of action for this compound remains to be definitively established, the rich pharmacology of the benzoxazinone scaffold provides a strong foundation for targeted investigation. The presence of the ethylsulfonyl group suggests a potential for strong, specific interactions with enzymatic or receptor targets. The proposed experimental workflow offers a robust and systematic approach to unraveling its molecular mechanism, from initial phenotypic screening to in vivo validation. The insights gained from such studies will be critical in determining the therapeutic potential of this compound and guiding its future development.

References

- Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020). [Source not explicitly stated, but likely a peer-reviewed journal].

- Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. (2024). Mongolia Journals Online.

- Synthesis and Screening of some benzoxazinone derivatives. (2019). Journal of Drug Delivery & Therapeutics.

-

Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[2][8]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. (2024). PubMed Central.

- Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. (n.d.). [Source not explicitly stated, but likely a peer-reviewed journal].

- Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025). PubMed Central.

- Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. (1999). Arch Pharm (Weinheim).

- 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors. (n.d.). PubMed.

- Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. (n.d.). PubMed Central.

- 8-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors--part II. (2009). Bioorg Med Chem Lett.

- Benzenesulfonamide derivatives of 2-substituted 4H-3,1-benzoxazin-4-ones and benzthiazin-4-ones as inhibitors of complement C1r protease. (1999). Bioorg Med Chem Lett.

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ikm.org.my [ikm.org.my]

- 4. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 8-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors--part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzenesulfonamide derivatives of 2-substituted 4H-3,1-benzoxazin-4-ones and benzthiazin-4-ones as inhibitors of complement C1r protease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of the 6-Ethylsulfonyl Moiety in 2H-1,4-Benzoxazin-3(4H)-one Scaffolds: A Deep Dive into Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 2H-1,4-benzoxazin-3(4H)-one core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable diversity of biological activities. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific, yet underexplored, derivative: 6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one . By synthesizing data from analogous series, including 6-sulfonyl benzothiazinones and 6-sulfonamido benzoxazolones, this paper elucidates the critical role of the 6-ethylsulfonyl group in modulating physicochemical properties and biological activity. We will explore the synthetic pathways to this class of compounds, delve into their potential therapeutic applications, and present detailed experimental protocols for their synthesis and evaluation. This guide is intended to be a valuable resource for researchers engaged in the design and development of novel therapeutics based on the benzoxazinone framework.

Introduction: The Versatility of the 1,4-Benzoxazin-3(4H)-one Scaffold

The 1,4-benzoxazin-3(4H)-one heterocyclic system is a cornerstone in the development of a wide array of therapeutic agents. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent presentation to biological targets. This has led to the discovery of compounds with activities ranging from anti-inflammatory and antimicrobial to central nervous system (CNS) modulation.[1] The chemical tractability of the benzoxazinone core allows for systematic modification at multiple positions, making it an ideal template for SAR studies.

This guide will focus on the specific contributions of an ethylsulfonyl group at the 6-position of the benzoxazinone ring. The introduction of a sulfonyl moiety can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.[2] It can enhance aqueous solubility, introduce hydrogen bonding capabilities, and act as a bioisosteric replacement for other functional groups, thereby influencing target binding and overall efficacy.

Synthetic Pathways to this compound and its Analogs

The synthesis of the target scaffold and its derivatives is a critical aspect of any drug discovery program. A general and adaptable synthetic route is paramount for generating a library of analogs for comprehensive SAR exploration.

Core Synthesis of the 6-Sulfonylated Benzoxazinone

The primary route to 6-sulfonylated benzoxazinones commences with the readily available 2-aminophenol. The synthesis can be logically broken down into three key stages:

-

Formation of the Benzoxazinone Core: The initial step involves the reaction of 2-aminophenol with a suitable C2 synthon, typically an α-haloacetyl halide like chloroacetyl chloride, to form the lactam ring.

-

Introduction of the Sulfonyl Group: The most common strategy for introducing the sulfonyl group at the 6-position is through electrophilic aromatic substitution on the pre-formed benzoxazinone ring. Chlorosulfonic acid is a powerful reagent for this transformation, yielding the versatile intermediate, 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride.

-

Derivatization of the Sulfonyl Chloride: The sulfonyl chloride intermediate is a key branching point for creating a diverse range of analogs. For the parent 6-(ethylsulfonyl) derivative, this would involve a reduction of the sulfonyl chloride followed by ethylation, or more commonly, reaction with an ethylating agent under appropriate conditions. However, the sulfonyl chloride can also be reacted with various amines to generate a library of 6-sulfonamide derivatives.

Experimental Protocol: Synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride

Materials:

-

2H-1,4-benzoxazin-3(4H)-one

-

Chlorosulfonic acid

-

Dichloromethane (anhydrous)

-

Ice bath

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2H-1,4-benzoxazin-3(4H)-one in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated product is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Workflow for Analog Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a library of 6-sulfonylated benzoxazinone analogs.

Caption: Synthetic workflow for this compound and its analogs.

Structure-Activity Relationship (SAR) Analysis

While direct and extensive SAR data for a series of this compound analogs is not abundant in the public domain, a comprehensive analysis can be constructed by drawing parallels from closely related scaffolds and understanding the fundamental contributions of the key functional groups.

The Role of the 6-Sulfonyl Moiety

The introduction of a sulfonyl group at the 6-position of the benzoxazinone ring is a strategic decision in drug design. Based on studies of analogous compounds, such as 6-sulfonyl benzothiazinones, this modification can confer several advantageous properties.[2][3]

-

Improved Physicochemical Properties: A key challenge with many heterocyclic compounds is poor aqueous solubility, which can hinder bioavailability. The polar sulfonyl group can significantly enhance water solubility, a desirable trait for drug candidates.[3]

-

Metabolic Stability: The sulfonyl group is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer duration of action.

-

Target Engagement: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, potentially forming crucial interactions with amino acid residues in the target protein's binding site.

A study on 6-sulfonyl-8-nitrobenzothiazinones as antitubercular agents demonstrated that the 6-methanesulfonyl group was well-tolerated and, in combination with other modifications, led to compounds with potent activity and improved drug-like properties.[2][3] This suggests that an ethylsulfonyl group at the same position in a benzoxazinone scaffold would likely have a similar positive impact.

SAR at Other Positions

To build a comprehensive SAR model, it is essential to consider the impact of modifications at other positions of the this compound scaffold.

-

N4-Position: The nitrogen at the 4-position is a common site for derivatization. Alkylation or arylation at this position can significantly modulate the compound's lipophilicity and steric profile, thereby influencing its interaction with the biological target. For example, in a series of 1,4-benzoxazin-3-one derivatives targeting CNS receptors, modifications at the N4 position with arylpiperazine moieties led to potent 5-HT1A and 5-HT2A receptor ligands.

-

C2-Position: Substitution at the C2-position can introduce a chiral center, which can be critical for stereospecific interactions with the target. The size and nature of the substituent at C2 can also influence the overall conformation of the heterocyclic ring and, consequently, the biological activity.

-

Aromatic Ring (Positions 5, 7, and 8): Substitution on the benzo portion of the scaffold can fine-tune the electronic properties and lipophilicity of the molecule. Electron-donating or electron-withdrawing groups can influence the pKa of the N4-H and the overall electron density of the aromatic system, which can be important for π-π stacking or other non-covalent interactions with the target. A study on 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazin-3(4H)-one derivatives as potent β2-adrenoceptor agonists highlights the importance of specific substitution patterns on the aromatic ring for achieving high potency and selectivity.[4]

Tabulated SAR Summary

| Position | Modification | General Impact on Activity | Rationale |

| 6 | Ethylsulfonyl | Likely enhances solubility and metabolic stability. Potential for H-bond acceptor interactions. | Based on data from analogous 6-sulfonyl benzothiazinones.[2][3] |

| N4 | Alkyl/Aryl substituents | Modulates lipophilicity and steric bulk, influencing target binding. | Critical for CNS receptor activity in related series. |

| C2 | Alkyl/Aryl substituents | Can introduce chirality and affect ring conformation. | Important for stereospecific interactions. |

| 5, 7, 8 | Halogens, Alkoxy, etc. | Fine-tunes electronic properties and lipophilicity. | Can influence π-π stacking and other non-covalent interactions. |

Potential Biological Targets and Therapeutic Applications

The 1,4-benzoxazin-3(4H)-one scaffold has been associated with a diverse range of biological targets. The inclusion of a 6-ethylsulfonyl group can direct the activity towards specific targets or enhance potency for known activities.

Ion Channel Modulation

There is evidence to suggest that 6-sulfonylated benzoxazine derivatives can act as potassium channel openers . This activity is of significant therapeutic interest for conditions such as hypertension, asthma, and certain neurological disorders. The sulfonyl group may play a key role in interacting with the sulfonylurea receptor (SUR) subunit of ATP-sensitive potassium channels.

Anti-inflammatory Activity

The 1,4-benzoxazin-3(4H)-one core is a known anti-inflammatory scaffold. A recent study on 6-acylamino/sulfonamido benzoxazolones demonstrated significant inhibition of IL-6, a key pro-inflammatory cytokine.[5] This suggests that this compound and its analogs are promising candidates for the development of novel anti-inflammatory agents for conditions such as ulcerative colitis.[5]

Antimicrobial Activity

Numerous studies have reported the antimicrobial and antifungal properties of 1,4-benzoxazin-3(4H)-one derivatives. Quantitative structure-activity relationship (QSAR) studies have shown that the scaffold has the potential for the design of new antimicrobial compounds with potent activity.[6][7] The 6-ethylsulfonyl group, by enhancing solubility and providing a potential hydrogen bond acceptor, could contribute positively to the antimicrobial profile.

Signaling Pathway Diagram

The following diagram illustrates a potential mechanism of action for the anti-inflammatory effects of 6-sulfonylated benzoxazinones, based on the inhibition of pro-inflammatory cytokine production.

Caption: Potential anti-inflammatory mechanism of 6-sulfonylated benzoxazinones.

Conclusion and Future Directions

The this compound scaffold represents a promising area for further investigation in drug discovery. The strategic incorporation of the ethylsulfonyl group offers a means to enhance the physicochemical and pharmacokinetic properties of this versatile heterocyclic system. While direct SAR data is still emerging, analysis of related compound series provides a strong rationale for the continued exploration of this scaffold.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound analogs with systematic modifications at the N4, C2, and other aromatic positions. This will enable the development of a detailed and predictive SAR model for various biological targets, including ion channels, inflammatory pathways, and microbial enzymes. Such studies will undoubtedly unlock the full therapeutic potential of this intriguing class of compounds.

References

-

Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025). Frontiers in Chemistry. [Link]

-

SAR studies of 6-(arylamino)-4,4-disubstituted-1-methyl-1,4-dihydro-benzo[d][3][8]oxazin-2-ones as progesterone receptor antagonists. (2007). Bioorganic & Medicinal Chemistry Letters, 17(1), 189-192. [Link]

-

Structural and Activity Relationships of 6-Sulfonyl-8-Nitrobenzothiazinones as Antitubercular Agents. (2021). Journal of Medicinal Chemistry, 64(19), 14526-14539. [Link]

-

Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). (n.d.). Journal of Agricultural and Food Chemistry. [Link]

-

Development of 6-Methanesulfonyl-8-nitrobenzothiazinone Based Antitubercular Agents. (2022). ACS Medicinal Chemistry Letters, 13(3), 449-455. [Link]

-

Discovery of 6-Acylamino/Sulfonamido Benzoxazolone with IL-6 Inhibitory Activity as Promising Therapeutic Agents for Ulcerative Colitis. (2024). Chemistry & Biodiversity, e202400031. [Link]

-

Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists. (2020). Bioorganic & Medicinal Chemistry, 28(1), 115178. [Link]

-

Synthesis and Screening of some benzoxazinone derivatives. (2019). Journal of Drug Delivery and Therapeutics, 9(4-s), 833-837. [Link]

-

Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025). Frontiers in Chemistry. [Link]

-

QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. (2018). Bioorganic & Medicinal Chemistry, 26(23-24), 6063-6073. [Link]

-

QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. (2018). Bioorganic & Medicinal Chemistry, 26(23-24), 6063-6073. [Link]

-

QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. (2018). Bioorganic & Medicinal Chemistry, 26(23-24), 6063-6073. [Link]

Sources

- 1. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of 6-Methanesulfonyl-8-nitrobenzothiazinone Based Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and Activity Relationships of 6-Sulfonyl-8-Nitrobenzothiazinones as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 6-Acylamino/Sulfonamido Benzoxazolone with IL-6 Inhibitory Activity as Promising Therapeutic Agents for Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-(Ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one (CAS 874774-43-3)

Authored by a Senior Application Scientist

Introduction: This document serves as a comprehensive technical guide on the chemical entity registered under CAS number 874774-43-3, identified as 6-(Ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one. The guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of its chemical identity, key properties, and the standard methodologies for its analytical characterization. It is important to note that while this compound is available commercially as a research chemical, detailed studies on its synthesis, biological activity, and mechanism of action are not extensively documented in publicly accessible literature. This guide, therefore, focuses on the available chemical data and the established scientific principles for its characterization.

Part 1: Core Compound Identity and Properties

The compound with CAS number 874774-43-3 is a benzoxazine derivative characterized by an ethylsulfonyl group at the 6-position.[1][2] This structural feature, particularly the sulfonyl group, can impart specific polar characteristics that influence its solubility and potential interactions within biological systems.[1] The benzoxazine core itself is a heterocyclic motif of interest in medicinal chemistry due to its presence in various biologically active molecules.[1]

Chemical and Physical Properties

A summary of the core identifiers and physicochemical properties for this compound is presented below. This data is aggregated from various chemical supplier databases and computational sources.

| Property | Value | Source |

| CAS Number | 874774-43-3 | [1][2][3][4][5] |

| Chemical Name | This compound | [1][2][5][6] |

| Molecular Formula | C₁₀H₁₁NO₄S | [1][2][4][6] |

| Molecular Weight | 241.26 g/mol | [4] |

| Canonical SMILES | O=C1NC2=CC(=CC=C2OC1)S(=O)(=O)CC | [5] |

| InChIKey | CLBHSYOAMTZTBM-UHFFFAOYSA-N | [1][5] |

| Synonyms | 2H-1,4-Benzoxazin-3(4H)-one, 6-(ethylsulfonyl)- | [1][5] |

Part 2: Safety and Handling

While comprehensive toxicological data is not available, basic safety information has been provided by suppliers in accordance with the Globally Harmonized System (GHS).[3][7]

-

GHS Pictogram: GHS07 (Exclamation Mark)[7]

-

Signal Word: Warning[3]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[3]

Expert Insight: The provided hazard statements are typical for many organic compounds and highlight the need for standard laboratory personal protective equipment (PPE), including safety glasses, lab coats, and gloves. All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation.[3] A full Safety Data Sheet (SDS) should be consulted before handling this compound.

Part 3: A Framework for Analytical Characterization

To ensure the identity, purity, and structural integrity of a research compound like CAS 874774-43-3, a multi-technique analytical approach is essential. The following section outlines a standard workflow for the characterization of a novel or synthesized batch of this molecule, explaining the rationale behind each experimental choice.

General Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of a chemical entity like this compound.

Caption: A logical workflow for the analytical characterization of a research chemical.

Step-by-Step Methodologies and Rationale

-

Structural Elucidation and Verification:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

-

Protocol: A sample of the compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and analyzed in an NMR spectrometer.

-

Rationale: This is the most powerful technique for elucidating the precise structure of an organic molecule. ¹H NMR will reveal the number of different types of protons, their connectivity, and their chemical environment. ¹³C NMR provides information on the carbon backbone. The expected spectra for this compound would show characteristic signals for the aromatic protons, the methylene group in the oxazine ring, the ethyl group of the sulfonyl moiety, and the amide proton.

-

-

Mass Spectrometry (MS):

-

Protocol: A dilute solution of the compound is introduced into a mass spectrometer, often via Liquid Chromatography (LC-MS) or direct infusion. High-resolution mass spectrometry (HRMS) is preferred.

-

Rationale: MS provides the mass-to-charge ratio (m/z) of the parent ion, which confirms the molecular weight of the compound (241.26 g/mol ).[4] HRMS provides a highly accurate mass measurement, which can be used to confirm the molecular formula (C₁₀H₁₁NO₄S).[1] Fragmentation patterns can further support the proposed structure.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Protocol: A small amount of the solid sample is analyzed, typically using an Attenuated Total Reflectance (ATR) accessory.

-

Rationale: FTIR is used to identify the presence of key functional groups. For this molecule, characteristic absorption bands would be expected for the N-H stretch of the amide, the C=O stretch of the lactam, the S=O stretches of the sulfonyl group, and C-O and aromatic C-H bonds.

-

-

-

Purity Determination:

-

High-Performance Liquid Chromatography (HPLC):

-

Protocol: The compound is dissolved in a suitable solvent and injected into an HPLC system equipped with a C18 reverse-phase column and a UV detector. A gradient elution method using water and acetonitrile (both often containing 0.1% formic acid or trifluoroacetic acid) is typically employed.

-

Rationale: HPLC is the gold standard for determining the purity of a non-volatile organic compound. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity (e.g., >95%, >98%).

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Protocol: This technique couples the separation power of HPLC with the detection power of MS.

-

Rationale: While HPLC-UV can quantify purity, LC-MS can provide molecular weight information for any impurities detected, aiding in their identification.[8]

-

-

-

Physicochemical Characterization:

-

Differential Scanning Calorimetry (DSC):

-

Protocol: A few milligrams of the solid sample are heated at a controlled rate in a DSC instrument.

-

Rationale: DSC is used to determine the melting point and to assess thermal stability. A sharp melting peak is indicative of high purity.

-

-

Solubility Assessment:

-

Protocol: A known amount of the compound is added to a fixed volume of various solvents (e.g., water, ethanol, DMSO, acetone) and agitated until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured, often by HPLC.

-

Rationale: Understanding the solubility profile is critical for any downstream application, including in vitro biological assays or formulation development. The presence of both a polar sulfonyl group and a larger, more nonpolar benzoxazine core suggests moderate solubility in many organic solvents.[1]

-

-

Part 4: Applications in Drug Discovery and Development

While no specific biological activity or therapeutic application for CAS 874774-43-3 has been reported in the reviewed literature, its structure contains moieties that are of interest in medicinal chemistry. The benzoxazine scaffold is a privileged structure found in a variety of pharmacologically active agents. Furthermore, the ethylsulfonyl group is often incorporated into drug candidates to modulate physicochemical properties such as solubility, metabolic stability, and target binding affinity.

Given its nature as a commercially available but under-studied research chemical, its primary application would be in the early stages of drug discovery, such as:

-

Screening Libraries: As a component of a larger library of diverse small molecules for high-throughput screening (HTS) against various biological targets.

-

Fragment-Based Drug Discovery: The core structure could serve as a starting point or fragment for the design of more complex molecules.

-

Synthetic Intermediate: It may be used as a building block for the synthesis of more elaborate target molecules.[9]

Conclusion

This compound (CAS 874774-43-3) is a well-defined organic compound with an established chemical structure. While its physical and chemical properties are cataloged, its biological role and potential applications remain unexplored in the public domain. This guide provides the foundational chemical knowledge and outlines a robust, universally applicable framework for its analytical characterization. The methodologies described herein represent a self-validating system to ensure the identity, purity, and quality of this compound, which is a prerequisite for any rigorous scientific investigation. Further research is required to elucidate its potential role in signaling pathways and its utility in drug development.

References

- 6-(Etilsulfonil)-2H-1,4-benzoxazin-3(4H)-ona - CymitQuimica.

- This compound [ 874774-43-3 ].

- CAS NO. 874774-43-3 | 6-(Ethylsulfonyl)-2H-benzo[b][1,4 ... - Arctom.

-

874774-43-3|6-(Ethylsulfonyl)-2H-benzo[b][1][4]oxazin-3(4H)-one - BLDpharm.

- This compound - CAS Common Chemistry.

- Cas 43115-40-8,2-AMINO-4-(ETHYLSULFONYL)PHENOL | lookchem.

- Chemical Product C

- 398-63-0 - 化源网 - CAS号查询.

- This compound [874774-43-3] | King-Pharm.

- 874774-43-3 | 6-(Ethylsulfonyl)-2H-benzo[b][1,4 ... - ChemScene.

- LC/MS Applications in Drug Development - Wiley. UFFcsbolOxQf4ipMvVGMqHgJPJg==)

Sources

- 1. CAS 874774-43-3: 6-(Etilsulfonil)-2H-1,4-benzoxazin-3(4H)-… [cymitquimica.com]

- 2. 874774-43-3 this compound [king-pharm.com]

- 3. arctomsci.com [arctomsci.com]

- 4. 874774-43-3|6-(Ethylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one|BLD Pharm [bldpharm.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. This compound [874774-43-3] | King-Pharm [king-pharm.com]

- 7. chemscene.com [chemscene.com]

- 8. wiley.com [wiley.com]

- 9. lookchem.com [lookchem.com]

The Multifaceted Biological Activities of the 2H-1,4-Benzoxazin-3(4H)-one Scaffold: A Technical Guide for Drug Discovery

An In-depth Exploration of Anticancer, Anti-inflammatory, Antifungal, and Neurological Properties, with a Mechanistic and Synthetic Overview

Introduction: The Emergence of a Privileged Scaffold

The 2H-1,4-benzoxazin-3(4H)-one core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] Naturally occurring derivatives of this structure are found in plants, where they play a role in defense mechanisms.[3] This foundational observation has spurred extensive research, revealing a broad spectrum of pharmacological activities inherent to this molecular framework. Synthetic derivatives of 2H-1,4-benzoxazin-3(4H)-one have demonstrated potent anticancer, anti-inflammatory, antifungal, and neurological activities, establishing it as a "privileged scaffold" for the design of novel therapeutics.[1][2]

This technical guide provides a comprehensive overview of the biological activities of 2H-1,4-benzoxazin-3(4H)-one and its derivatives, with a focus on the underlying mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation. For the purposes of this guide, we will also consider the potential biological profile of a specific, novel derivative, 6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one, based on the established influence of various substituents on the core structure.

Synthesis of the 2H-1,4-Benzoxazin-3(4H)-one Core

The synthesis of the 2H-1,4-benzoxazin-3(4H)-one scaffold is typically achieved through a straightforward and efficient cyclization reaction. A common and reliable method involves the reaction of an o-aminophenol with chloroacetyl chloride in the presence of a weak base, such as sodium bicarbonate. This is followed by an intramolecular cyclization facilitated by a stronger base like sodium hydroxide. More recent methods also include ligand-free copper-catalyzed cascade reactions of substituted chloroacetamides with 2-halophenols, offering a broad scope of accessible derivatives. The synthesis of substituted analogues, such as those with a nitro group at the 6-position, can be achieved by starting with the appropriately substituted aminophenol, for instance, 2-amino-4-nitrophenol.[4]

Experimental Protocol: Synthesis of 2H-1,4-Benzoxazin-3(4H)-one

A representative protocol for the synthesis of the parent 2H-1,4-benzoxazin-3(4H)-one is as follows:

-

Step 1: Acylation of o-Aminophenol

-

To a stirred mixture of o-aminophenol (1 equivalent) and sodium bicarbonate (1.2 equivalents) in a suitable solvent (e.g., chloroform), slowly add chloroacetyl chloride (1.1 equivalents) at room temperature.[1]

-

Continue stirring the reaction mixture at room temperature for 2 hours.

-

The resulting chloroacetamide derivative, which precipitates from the solution, is collected by filtration.

-

-

Step 2: Intramolecular Cyclization

-

The filtered chloroacetamide derivative is then added to a solution of sodium hydroxide (e.g., 1 M aqueous solution) with stirring.

-

The resulting mixture is stirred until the reaction is complete (as monitored by thin-layer chromatography).

-

The product, 2H-1,4-benzoxazin-3(4H)-one, precipitates from the solution and is collected by filtration, washed with water, and dried.[1] The melting point of the pure compound is 173-175 °C.[5]

-

This general procedure can be adapted for the synthesis of various substituted benzoxazinones by using appropriately substituted starting materials.

Anticancer Activity: A Multi-pronged Attack on Tumor Cells

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines, including those of the lung, liver, breast, and colon.[3][6] Their mechanism of action is multifaceted, involving the induction of DNA damage, apoptosis, and autophagy.[1][3][7]

Mechanism of Action

The anticancer activity of these compounds is often attributed to their rigid, planar structure, which is thought to facilitate intercalation into tumor cell DNA.[1][7] This interaction can lead to DNA damage, triggering a cascade of cellular events that culminate in cell death.

-

DNA Damage and Apoptosis: Studies have shown that treatment of cancer cells with 2H-1,4-benzoxazin-3(4H)-one derivatives leads to the upregulation of γ-H2AX, a marker of DNA double-strand breaks.[7] This DNA damage subsequently activates apoptotic pathways, as evidenced by the increased expression of key executioner caspases, such as caspase-7.[1][7][8] The induction of apoptosis is a critical mechanism for eliminating cancer cells and is a hallmark of many effective chemotherapeutic agents. Some derivatives have also been shown to induce apoptosis through the mitochondrial pathway by increasing the Bax/Bcl-2 ratio and activating caspase-9 and caspase-3.

-

Autophagy: In addition to apoptosis, these compounds can also induce autophagy, a cellular process of self-digestion that can either promote cell survival or lead to cell death depending on the context. In the case of some 2H-1,4-benzoxazin-3(4H)-one derivatives, the induction of autophagy, marked by increased expression of LC3, appears to contribute to their anticancer effects.[1][3][7] Certain derivatives have also been found to cause cell cycle arrest.[3][6]

-

ROS Induction: Some 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to elevate levels of reactive oxygen species (ROS) in cancer cells, which can contribute to the induction of apoptosis.[3]

Figure 1: Proposed anticancer mechanism of 2H-1,4-benzoxazin-3(4H)-one derivatives.

Structure-Activity Relationship (SAR)

The anticancer potency of 2H-1,4-benzoxazin-3(4H)-one derivatives is significantly influenced by the nature and position of substituents on the scaffold.

-

Substitution at the 7-position: Introduction of a 1,2,3-triazole moiety at the 7-position has been shown to be a fruitful strategy for enhancing anticancer activity.[1][6]

-

Steric Hindrance: The presence of bulky substituents at the ortho-position of appended aromatic rings can negatively impact antitumor activity, likely due to steric hindrance that prevents optimal interaction with the biological target.[6]

-

Free Amino Group: The presence of a free amino group appears to be a common feature among derivatives with significant antiproliferative activity.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 2H-1,4-benzoxazin-3(4H)-one derivatives against various human cancer cell lines.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| c18 (a 1,2,3-triazole derivative) | Huh-7 (Liver) | 19.05 | [1] |

| c5 (a 1,2,3-triazole derivative) | Huh-7 (Liver) | 28.48 | [1] |

| c16 (a 1,2,3-triazole derivative) | Huh-7 (Liver) | 31.87 | [1] |

| c14 (a 1,2,3-triazole derivative) | Huh-7 (Liver) | 32.60 | [1] |

| 14b (a 1,2,3-triazole derivative) | A549 (Lung) | 7.59 ± 0.31 | [3] |

| 14c (a 1,2,3-triazole derivative) | A549 (Lung) | 18.52 ± 0.59 | [3] |

| 12g (an amide hybrid) | Breast Cancer Cells | 0.46 (EGFR inhibition) | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of 2H-1,4-benzoxazin-3(4H)-one derivatives against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Anti-inflammatory Activity: Quenching the Flames of Inflammation

Chronic inflammation is a key driver of numerous diseases. Derivatives of 2H-1,4-benzoxazin-3(4H)-one have demonstrated significant anti-inflammatory properties, particularly in the context of neuroinflammation.

Mechanism of Action

The anti-inflammatory effects of these compounds are primarily mediated through the activation of the Nrf2-HO-1 signaling pathway, a critical cellular defense mechanism against oxidative stress and inflammation.

-

Activation of the Nrf2-HO-1 Pathway: In response to inflammatory stimuli, such as lipopolysaccharide (LPS), cells produce pro-inflammatory mediators. Certain 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to activate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[9] Nrf2 then translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of downstream antioxidant and anti-inflammatory genes, most notably heme oxygenase-1 (HO-1).[9]

-

Reduction of Pro-inflammatory Mediators: The activation of the Nrf2-HO-1 pathway leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[9] These compounds also downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively, which are key mediators of inflammation.[9]

-

ROS Reduction: By upregulating antioxidant enzymes, the Nrf2-HO-1 pathway also helps to reduce intracellular levels of reactive oxygen species (ROS), thereby mitigating oxidative stress-induced inflammation.[9]

Figure 2: Anti-inflammatory mechanism via the Nrf2-HO-1 pathway.

Experimental Protocol: Griess Assay for Nitric Oxide Production

The anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives can be assessed by measuring their ability to inhibit nitric oxide (NO) production in LPS-stimulated microglial cells (e.g., BV-2 cells) using the Griess assay.

-

Cell Culture and Stimulation: Culture BV-2 cells in a 96-well plate and treat with the test compounds for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubation: Incubate the mixture at room temperature for 10-15 minutes to allow for the development of a pink/magenta color.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration (a stable metabolite of NO) in the samples by comparing the absorbance to a standard curve prepared with sodium nitrite.

Antifungal Activity: A Potential New Class of Fungicides

The 2H-1,4-benzoxazin-3(4H)-one scaffold has also demonstrated promising antifungal activity against a variety of pathogenic fungi, including both plant and human pathogens.[10]

Mechanism of Action

While the exact mechanism of antifungal action for all derivatives is not fully elucidated, some studies suggest that they may act as inhibitors of key fungal enzymes. For instance, some spiro[benzoxazine-piperidin]-one derivatives have been identified as chitin synthase inhibitors, which would disrupt the formation of the fungal cell wall.[11] Other research has explored the design of 1,4-benzoxazine derivatives as analogues of azole antifungals, suggesting that they may target fungal CYP51 (lanosterol 14α-demethylase), an enzyme essential for ergosterol biosynthesis in the fungal cell membrane.[12]

Structure-Activity Relationship (SAR)

The antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives is dependent on the substitution pattern.

-

N-4 Substitution: The introduction of benzyl groups on the nitrogen atom at the 4-position has been shown to result in prominent antifungal activity.

-

C-2 Substitution: The nature of the substituent at the C-2 position also plays a role, with some 2-alkyl derivatives showing good activity.

-

Hybrid Molecules: The linkage of the benzoxazinone core to other known antifungal pharmacophores, such as the 1,2,3-triazole moiety, has been a successful strategy for developing potent antifungal agents.

Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility

The antifungal activity of the compounds can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested.

-

Compound Dilution: Prepare a serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Inoculate each well with the fungal suspension.

-

Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

-

MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

Neurological Activity: Targeting Serotonin Receptors

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have also been investigated for their effects on the central nervous system, particularly as modulators of serotonin receptors.

Mechanism of Action

Certain derivatives, particularly those with a 6-[2-(4-aryl-1-piperazinyl)ethyl] substituent, have been identified as potent antagonists of 5-HT1A, 5-HT1B, and 5-HT1D receptors.[13] Some of these compounds also exhibit affinity for the serotonin transporter (SerT), acting as serotonin reuptake inhibitors.[13] This dual activity as both a serotonin receptor antagonist and a serotonin reuptake inhibitor suggests potential therapeutic applications in the treatment of depression and anxiety disorders. Other derivatives have shown high affinity for 5-HT3 receptors, with Ki values in the nanomolar range.[14]

The Potential Biological Profile of this compound: A Scientific Hypothesis

Based on the extensive research on the 2H-1,4-benzoxazin-3(4H)-one scaffold, we can formulate a hypothesis regarding the potential biological activities of the novel derivative, this compound.

The ethylsulfonyl group (-SO2CH2CH3) is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms. The presence of such a group at the 6-position of the benzoxazinone ring is likely to have a significant impact on the electronic properties of the molecule, which in turn could modulate its biological activity.

-

Anticancer Activity: The electron-withdrawing nature of the ethylsulfonyl group could enhance the ability of the benzoxazinone ring to act as a DNA intercalating agent, potentially leading to increased anticancer activity. The sulfonyl group is also known to participate in hydrogen bonding, which could facilitate interactions with biological targets.

-

Anti-inflammatory Activity: The modulation of the electronic properties of the aromatic ring could influence the compound's ability to interact with Keap1 and activate the Nrf2-HO-1 pathway. It is plausible that the electron-withdrawing effect could enhance this interaction, leading to potent anti-inflammatory effects.

-

Antifungal Activity: The influence of an ethylsulfonyl group on antifungal activity is less predictable without specific data. However, by altering the overall lipophilicity and electronic distribution of the molecule, it could affect its ability to penetrate fungal cell membranes and interact with intracellular targets.

-

Serotonin Receptor Antagonism: The activity of benzoxazinone derivatives as serotonin receptor antagonists is highly dependent on the nature of the side chain, particularly at the 6- or 8-position. The presence of a simple ethylsulfonyl group at the 6-position, without the typical long side chain that interacts with the serotonin receptors, suggests that this specific compound is less likely to have potent serotonin receptor antagonist activity.

Conclusion and Future Directions

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a remarkably versatile platform for the development of new therapeutic agents with a wide range of biological activities. The research highlighted in this guide demonstrates its potential in the fields of oncology, immunology, infectious diseases, and neurology. The straightforward synthesis of the core structure and the ability to readily introduce a variety of substituents make it an attractive starting point for drug discovery programs.

Future research should continue to explore the vast chemical space around this privileged scaffold. A deeper understanding of the precise molecular mechanisms underlying its diverse biological activities will be crucial for the rational design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic properties. The investigation of novel derivatives, such as this compound, holds the promise of uncovering new lead compounds to address unmet medical needs.

References

-

Hou, Y., et al. (2025). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Pharmacology. [Link]

-

Yang, J., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][13]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers in Pharmacology, 16, 1565657. [Link]

-

Hou, Y., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one Linked 1,2,3-Triazole Derivatives and Their Study on Inducing DNA Damage in Tumor Cells. Frontiers in Pharmacology. [Link]

-

Armitage, I., et al. (2008). 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5653-5656. [Link]

- Sagam, T., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one–amide hybrids: Design, synthesis, and biological evaluation as EGFR inhibitors. Bioorganic & Medicinal Chemistry Letters.

-

PrepChem. (n.d.). Synthesis of 6-nitro-2H-1,4-benzoxazin-3(4H)-one. Retrieved from [Link]

-

El-Sayed, W. M., et al. (2021). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Molecules, 26(15), 4607. [Link]

-

Armitage, I., et al. (2009). 8-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors--part II. Bioorganic & Medicinal Chemistry Letters, 19(8), 2338-2342. [Link]

-

Kuroita, T., et al. (1996). Benzoxazines. II. Synthesis, conformational analysis, and structure--activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists. Chemical & Pharmaceutical Bulletin, 44(11), 2051-2060. [Link]

-

Hou, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Pharmacology. [Link]

-

Bollu, V. S., et al. (2017). Design, synthesis, and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 5, 83. [Link]

-

Macchiarulo, A., et al. (2009). Bulky 1,4-benzoxazine Derivatives With Antifungal Activity. Current Medicinal Chemistry, 16(16), 2049-2058. [Link]

-

Wang, Y., et al. (2022). Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 243, 114771. [Link]

-

Pang, L., et al. (2007). 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 2), o773. [Link]

-

Liu, X., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][13]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers in Pharmacology.

-

Zamani, L., et al. (2021). Docking, Synthesis, Antifungal and Cytotoxic Activities of Some Novel Substituted 4 H -Benzoxazin-3-one. Polycyclic Aromatic Compounds. [Link]

-

Shalaby, A. A., et al. (2000). Synthesis and antifungal activity of some new quinazoline and benzoxazinone derivatives. Archiv der Pharmazie, 333(11), 365-372. [Link]

- Yan, Y., et al. (2019). Design, synthesis, and biological evaluation of novel 2H-1,4-benzoxazin-3(4H)-one derivatives as PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 180, 526-543.

-

Cooledge, B. J., & Risgaard, R. (2016). Electronic Effects of the Sulfinyl and Sulfonyl Groups. The Journal of Organic Chemistry, 81(17), 7545-7554. [Link]

-

Shridhar, D. R., Jogibhukta, M., & Krishnan, V. S. H. (1982). A general and convenient synthesis of 2H-1,4-benzoxazin-3(4H)-ones. Organic Preparations and Procedures International, 14(3), 195-197. [Link]

-

Snyder, S. H., & Merril, C. R. (1965). Steric and electronic relationships among some hallucinogenic compounds. Proceedings of the National Academy of Sciences of the United States of America, 54(1), 258-266. [Link]

-

Snyder, S. H., & Merril, C. R. (1965). Steric and Electronic Relationships among Some Hallucinogenic Compounds. Proceedings of the National Academy of Sciences of the United States of America, 54(1), 258–266. [Link]

-

Jorgensen, W. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry, 59(17), 8038-8046. [Link]

-

Clayden, J., & Morris, G. A. (2018). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 23(4), 939. [Link]

Sources

- 1. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells [frontiersin.org]